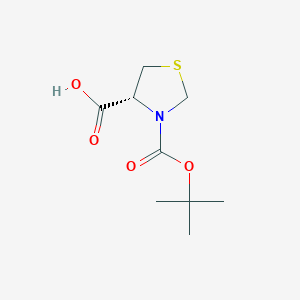

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid

Übersicht

Beschreibung

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4S . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .

Synthesis Analysis

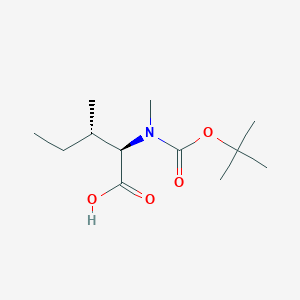

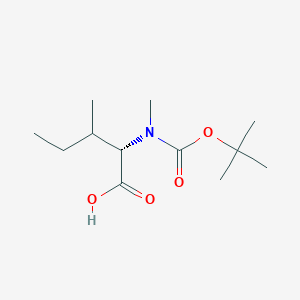

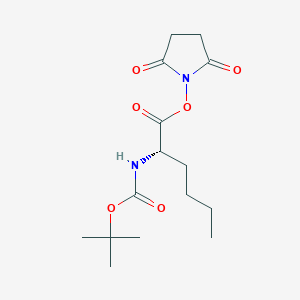

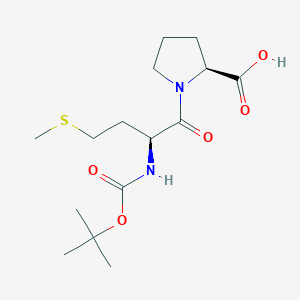

The synthesis of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” involves several steps. A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin-Hammett principle . This mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding could be widely applied in the organic syntheses of a particular enantiomer .Molecular Structure Analysis

The molecular structure of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is complex and involves several different types of bonds and interactions . The structure is determined by the arrangement of the atoms and the types of bonds between them .Chemical Reactions Analysis

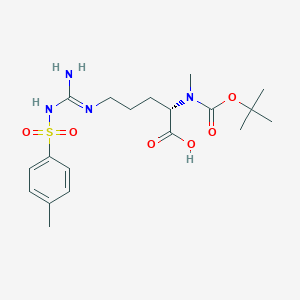

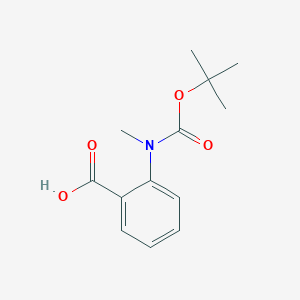

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” can participate in various chemical reactions. For example, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” include its molecular structure, chemical reactivity, and other characteristics . These properties are determined by the arrangement of the atoms in the molecule and the types of bonds between them .Wissenschaftliche Forschungsanwendungen

Catalytic Non-Enzymatic Kinetic Resolution

This compound is utilized in catalytic non-enzymatic kinetic resolution processes, an area of significant importance in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has enabled high enantioselectivity and yield for products and starting materials. Such procedures are crucial for producing enantiopure compounds, highlighting the compound's role in advancing synthetic methodologies (Pellissier, 2011).

Development of Antioxidant and Anti-inflammatory Agents

Research focused on synthesizing benzofused thiazole derivatives, including (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid, aims to develop novel antioxidant and anti-inflammatory agents. These derivatives have shown potential in in vitro studies, offering a template for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition effects of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae have been studied, with insights into metabolic engineering strategies to increase microbial robustness. Understanding these effects is essential for the fermentative production of biorenewable chemicals, including those derived from (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid (Jarboe et al., 2013).

Anticancer Agents Development

Knoevenagel condensation products, potentially including (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid derivatives, are explored for developing anticancer agents. This reaction pathway is significant for generating α, β-unsaturated ketones/carboxylic acids, demonstrating the compound's potential in drug discovery and pharmacological research (Tokala et al., 2022).

Drug Synthesis from Biomass-derived Chemicals

Levulinic acid, a biomass-derived chemical, has been identified as a versatile precursor in drug synthesis, indicating the potential use of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid in the field of biotechnology and pharmaceuticals. Its carbonyl and carboxyl functional groups make it an essential compound for cleaner and more cost-effective drug synthesis processes (Zhang et al., 2021).

Wirkmechanismus

Target of Action

It is known to be used in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability .

Mode of Action

Boc-Thz-OH is used as an aldehyde precursor in one-pot oxime ligation under mild conditions . It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic amino-oxy partner . The compound can be appended into peptides with the precursor Boc-Thz-OH, then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts .

Biochemical Pathways

Boc-Thz-OH is involved in the process of oxime ligation, a hot topic in the field of bio-conjugation of molecules . This process requires the formation of an aldehyde or ketone, a critical step in which Boc-Thz-OH plays a key role .

Pharmacokinetics

Its use in peptide sequences suggests that it may have interesting pharmacokinetic properties .

Result of Action

The result of Boc-Thz-OH’s action is the formation of a highly reactive α-oxo aldehyde for further bio-conjugation . This allows for the creation of complex molecules through the process of oxime ligation .

Action Environment

The action of Boc-Thz-OH can be influenced by various environmental factors. For instance, the high nucleophilic reactivity of the aminooxy moiety can trap laboratory ambient traces of acetone, acetaldehyde, or formaldehyde . This necessitates the addition of a carbonyl capture to overcome this undesired oxime bond .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350896 | |

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid | |

CAS RN |

51077-16-8 | |

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.